3-[Dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide 3-[Dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide
Brand Name: Vulcanchem
CAS No.: 197770-98-2
VCID: VC0242377
InChI: InChI=1S/C51H62N6S2.4HI/c1-52-46-24-11-13-26-48(46)58-50(52)38-40-28-32-54(44-22-9-7-20-42(40)44)30-15-17-34-56(3,4)36-19-37-57(5,6)35-18-16-31-55-33-29-41(43-21-8-10-23-45(43)55)39-51-53(2)47-25-12-14-27-49(47)59-51;;;;/h7-14,20-29,32-33,38-39H,15-19,30-31,34-37H2,1-6H3;4*1H/q+4;;;;/p-4
SMILES: CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCC[N+](C)(C)CCC[N+](C)(C)CCCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-]
Molecular Formula: C51H62I4N6S2
Molecular Weight: 1330.8 g/mol

3-[Dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide

CAS No.: 197770-98-2

Main Products

VCID: VC0242377

Molecular Formula: C51H62I4N6S2

Molecular Weight: 1330.8 g/mol

3-[Dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide - 197770-98-2

CAS No. 197770-98-2
Product Name 3-[Dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide
Molecular Formula C51H62I4N6S2
Molecular Weight 1330.8 g/mol
IUPAC Name 3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide
Standard InChI InChI=1S/C51H62N6S2.4HI/c1-52-46-24-11-13-26-48(46)58-50(52)38-40-28-32-54(44-22-9-7-20-42(40)44)30-15-17-34-56(3,4)36-19-37-57(5,6)35-18-16-31-55-33-29-41(43-21-8-10-23-45(43)55)39-51-53(2)47-25-12-14-27-49(47)59-51;;;;/h7-14,20-29,32-33,38-39H,15-19,30-31,34-37H2,1-6H3;4*1H/q+4;;;;/p-4
Standard InChIKey MLGIJHZVIJKBKN-UHFFFAOYSA-J
Isomeric SMILES CN1/C(=C\C2=CC=[N+](C3=CC=CC=C23)CCCC[N+](CCC[N+](CCCC[N+]4=CC=C(C5=CC=CC=C45)/C=C\6/SC7=CC=CC=C7N6C)(C)C)(C)C)/SC8=CC=CC=C18.[I-].[I-].[I-].[I-]
SMILES CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCC[N+](C)(C)CCC[N+](C)(C)CCCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-]
Canonical SMILES CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCC[N+](C)(C)CCC[N+](C)(C)CCCC[N+]5=CC=C(C6=CC=CC=C65)C=C7N(C8=CC=CC=C8S7)C.[I-].[I-].[I-].[I-]
Synonyms 3-[dimethyl-[4-[4-[(E)-(3-methylbenzothiazol-2-ylidene)methyl]quinolin -1-yl]butyl]ammonio]propyl-dimethyl-[4-[4-[(E)-(3-methylbenzothiazol-2 -ylidene)methyl]quinolin-1-yl]butyl]azanium tetraiodide
PubChem Compound 6440331
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator